molecular formula C14H18N2O4 B1422225 Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate CAS No. 955396-59-5

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

Cat. No. B1422225
M. Wt: 278.3 g/mol
InChI Key: VMUDBYWWBRXWSW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18N2O4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The InChI code for the compound is 1S/C14H18N2O4/c1-2-21-14(18)16-9-7-11(8-10-16)15-12-5-3-4-6-13(12)17(19)20/h3-6,11,15H,2,7-10H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is 278.3 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the searched resources.

Scientific Research Applications

Anticancer Applications

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate and its derivatives have shown promise as anticancer agents. A study synthesized a series of propanamide derivatives containing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated for their anticancer potential. The synthesized compounds exhibited significant anticancer activity, suggesting potential therapeutic applications, although further in vivo studies are recommended to ascertain their effectiveness (Rehman et al., 2018).

Analytical Chemistry

In analytical chemistry, ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate derivatives are utilized for enantiomeric resolution. A study conducted simulation studies on the enantiomeric resolution of four enantiomers of a related compound, highlighting the significance of hydrogen bonding and π–π interactions in the chiral resolution process. The method could be applied for the resolution of stereomers in different matrices, demonstrating the compound's utility in analytical applications (Ali et al., 2016).

Structural Chemistry

The compound and its analogs are studied for their crystal structures, contributing valuable insights into their molecular arrangements and interactions. For example, the crystal structures of two alanylpiperidine analogs were determined, offering a deeper understanding of their chemical properties and potential applications in designing new molecular entities (Mambourg et al., 2021).

Safety And Hazards

The safety data sheet for Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(18)19/h3-6,11H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDBYWWBRXWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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